molecular formula C4H7B B1340669 1-Bromo-1-methylcyclopropane CAS No. 50915-27-0

1-Bromo-1-methylcyclopropane

Cat. No.: B1340669
CAS No.: 50915-27-0
M. Wt: 135 g/mol
InChI Key: FYNMAPJTGKYTHR-UHFFFAOYSA-N
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Description

1-Bromo-1-methylcyclopropane is an organic compound with the molecular formula C4H7Br. It is a derivative of cyclopropane, where one hydrogen atom is replaced by a bromine atom and another by a methyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Safety and Hazards

1-Bromo-1-methylcyclopropane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-methylcyclopropane can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclopropanol with phosphorus tribromide (PBr3), which replaces the hydroxyl group with a bromine atom . Another method includes the addition of bromine to 1-methylcyclopropene under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of 1-methylcyclopropane using bromine or hydrogen bromide in the presence of a catalyst. This process is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-methylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-1-methylcyclopropane involves its reactivity due to the strained three-membered ring structure of cyclopropane. This strain makes the compound highly reactive, particularly in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by making the carbon atom more electrophilic .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-1-methylcyclopropane is unique due to its three-membered ring, which imparts significant ring strain and reactivity compared to its larger ring analogs. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for synthesizing strained ring systems .

Properties

IUPAC Name

1-bromo-1-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-4(5)2-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNMAPJTGKYTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564805
Record name 1-Bromo-1-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50915-27-0
Record name 1-Bromo-1-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1-methylcyclopropane
Reactant of Route 2
1-Bromo-1-methylcyclopropane
Reactant of Route 3
1-Bromo-1-methylcyclopropane
Reactant of Route 4
1-Bromo-1-methylcyclopropane
Reactant of Route 5
1-Bromo-1-methylcyclopropane
Reactant of Route 6
1-Bromo-1-methylcyclopropane

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